Ethyl N-(2,6-diethylphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2,6-diethylphenyl)glycinate: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.327. It is also known by other names such as this compound and N-(2,6-Diethylphenyl)glycine, ethyl ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(2,6-diethylphenyl)glycinate typically involves the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at elevated temperatures . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl N-(2,6-diethylphenyl)glycinate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Ethyl N-(2,6-diethylphenyl)glycinate is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying ester hydrolysis and amide bond formation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl N-(2,6-diethylphenyl)glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets. The molecular pathways involved include ester hydrolysis and subsequent binding to target proteins or enzymes .
Comparison with Similar Compounds
Glycine, N-(chloroacetyl)-N-(2,6-diethylphenyl)-, ethyl ester: This compound has a similar structure but with a chloroacetyl group instead of an ethyl ester group.
N-(2,6-dimethylphenyl)-glycine, ethyl ester: This compound has a dimethylphenyl group instead of a diethylphenyl group.
Uniqueness: Ethyl N-(2,6-diethylphenyl)glycinate is unique due to its specific diethylphenyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it suitable for specific applications in research and industry.
Properties
CAS No. |
38727-56-9 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-(2,6-diethylanilino)acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-9,15H,4-6,10H2,1-3H3 |
InChI Key |
UHJMECPUUCQFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.